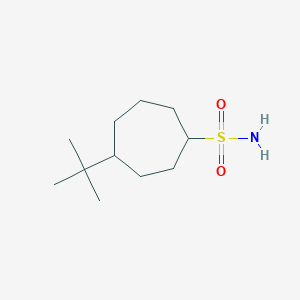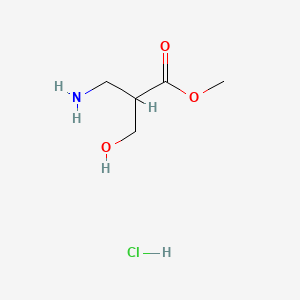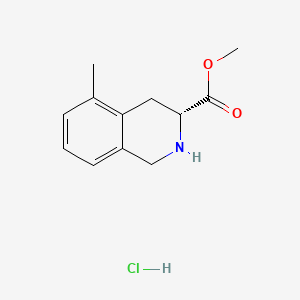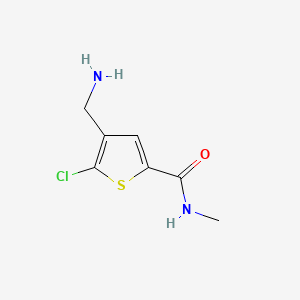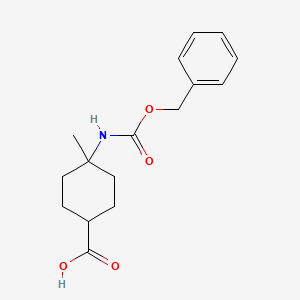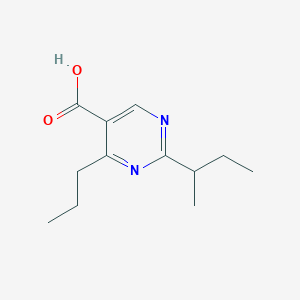
1-(4-(Dimethylamino)phenyl)-3-oxocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Dimethylamino)phenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound with a unique structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a cyclobutane ring with a carboxylic acid group
Preparation Methods
The synthesis of 1-(4-(Dimethylamino)phenyl)-3-oxocyclobutane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of dimethylaniline with a suitable electrophile to introduce the dimethylamino group onto the phenyl ring.
Cyclobutane Ring Formation: The intermediate is then subjected to cyclization reactions to form the cyclobutane ring. This can be achieved through various methods, including cycloaddition reactions.
Introduction of the Carboxylic Acid Group:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-(4-(Dimethylamino)phenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The dimethylamino group can undergo substitution reactions with suitable nucleophiles.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Dimethylamino)phenyl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)phenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-(4-(Dimethylamino)phenyl)-3-oxocyclobutane-1-carboxylic acid can be compared with similar compounds such as:
4-(Dimethylamino)benzoic acid: Similar structure but lacks the cyclobutane ring.
1-(4-(Dimethylamino)phenyl)-2-oxocyclobutane-1-carboxylic acid: Similar structure but with a different position of the ketone group.
4-(Dimethylamino)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-14(2)10-5-3-9(4-6-10)13(12(16)17)7-11(15)8-13/h3-6H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
RGDUTYXGHKCOCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(CC(=O)C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole](/img/structure/B13481072.png)
![2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13481074.png)

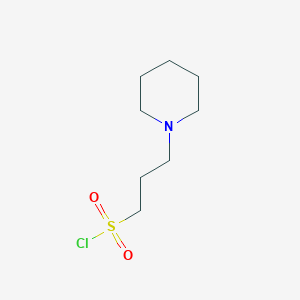
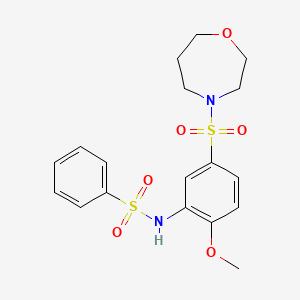
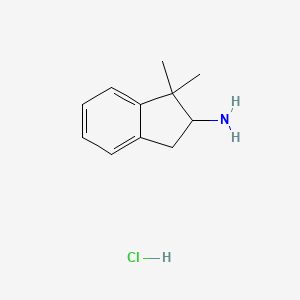
![tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13481116.png)
